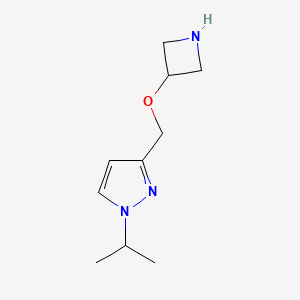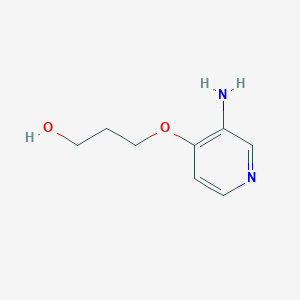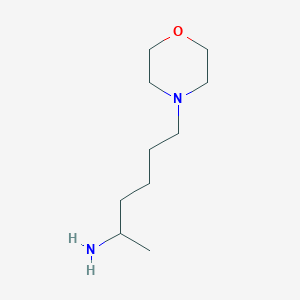
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of a pyrrolidinone derivative with an isopropylamine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
科学的研究の応用
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, altering their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanamide
- 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanamide
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is unique due to its specific isopropylamino group, which may confer distinct reactivity and biological activity compared to its methylamino and ethylamino counterparts.
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrolidin-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17N3O3/c1-6(2)12-7(10(11)16)5-13-8(14)3-4-9(13)15/h6-7,12H,3-5H2,1-2H3,(H2,11,16) |
InChIキー |
QHZOLXWANCFPAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CN1C(=O)CCC1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)




![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)


